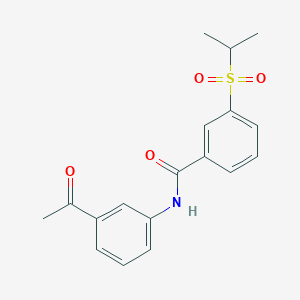![molecular formula C17H10Cl3N5O B2506600 3-(4-氯苯基)-6-[(2,4-二氯苯基)甲基]三唑并[4,5-d]嘧啶-7-酮 CAS No. 893916-02-4](/img/structure/B2506600.png)
3-(4-氯苯基)-6-[(2,4-二氯苯基)甲基]三唑并[4,5-d]嘧啶-7-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one" is a triazolopyrimidine derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including antimicrobial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions and the use of various reagents to introduce different substituents onto the core structure. For instance, oxidative cyclization has been employed to synthesize 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines using iodobenzene diacetate in methanol . Similarly, chlorosulfonation and reactions with chlorosulfonic acid in the presence of thionyl chloride have been used to synthesize substituted triazolo[4,3-a]pyrimidin-6-sulfonamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. X-ray diffraction has been used to determine the crystal structure of related compounds, providing insights into their geometric configuration, bond lengths, and angles . The presence of substituents like chlorophenyl groups can influence the overall shape and electronic distribution within the molecule, which in turn can affect its biological activity.
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions, including cyclization, chlorination, and aminisation, to yield new compounds with potential biological activities . The reactivity of these compounds towards different reagents, such as aldehydes, thioglycolic acid, and amines, has been studied, leading to the formation of a variety of substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Spectroscopic techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry are commonly used to confirm the chemical structures of synthesized compounds . The presence of halogen substituents, such as chloro groups, can affect the lipophilicity and, consequently, the biological activity of these molecules .
科学研究应用
Heterocyclic Chemistry and Organic Synthesis
研究人员广泛探讨了三唑并[4,5-d]嘧啶-7-酮的合成和反应性,重点关注其杂环芳构化和新型嘧啶衍生物的开发。例如,El-Agrody等人(2001年)通过涉及氯苯衍生物的反应展示了新型[1,2,4]三唑并[1,5-c]嘧啶-13-酮和吡喃并[2,3-d]嘧啶-6-酮的合成,展示了它们在创造具有潜在抗菌活性的多样有机化合物中的潜力(El-Agrody et al., 2001)。
抗菌和抗疟疾研究
已经研究了与3-(4-氯苯基)-6-[(2,4-二氯苯基)甲基]三唑并[4,5-d]嘧啶-7-酮相关的化合物的结构,以探讨它们在抗菌和抗疟疾应用中的潜力。Werbel等人(1973年)探讨了三唑并[1,5-a]嘧啶的合成和抗疟疾效果,展示了它们对小鼠体内P. berghei的活性,并强调了开发新型抗疟疾药物的潜力(Werbel, Elslager, & Chu, 1973)。
抗菌和抗肿瘤活性
从氯苯和二氯苯衍生物合成的化合物显示出显著的抗菌和抗肿瘤活性。Prasanna Kumara等人(2013年)报告了新型三唑并[4,3-c]嘧啶的合成,对临床分离的细菌和真菌菌株显示出可变和适度的活性,表明它们作为抗菌剂的潜力(Prasanna Kumara, Mohana, & Mallesha, 2013)。此外,Hafez和El-Gazzar(2009年)研究了取代三唑并[4,3-a]嘧啶-6-磺胺酰胺,发现一些化合物对癌细胞系的生长具有抑制作用,进一步表明这些结构的治疗潜力(Hafez & El-Gazzar, 2009)。
晶体结构和光谱表征
衍生物的晶体结构和光谱表征一直是人们关注的研究课题,以了解分子几何结构和在材料科学中的潜在应用。Repich等人(2017年)合成了N-(4-氯苯基)-5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-胺,通过X射线衍射揭示了其结构,并强调了晶体形成中分子相互作用的重要性(Repich, Orysyk, Savytskyi, & Pekhnyo, 2017)。
属性
IUPAC Name |
3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5O/c18-11-3-5-13(6-4-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-1-2-12(19)7-14(10)20/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSFHFVPBXCRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


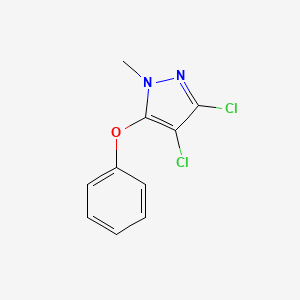
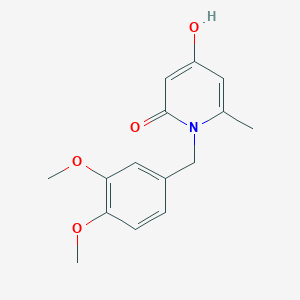
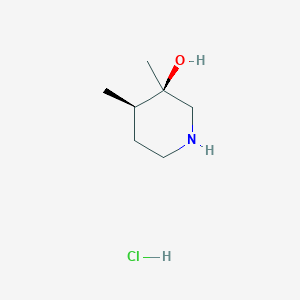
![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)
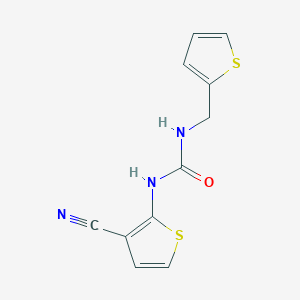
![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)
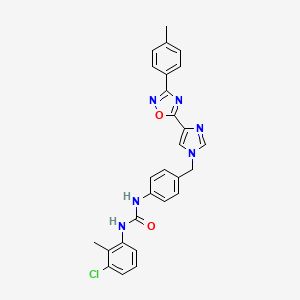
![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)
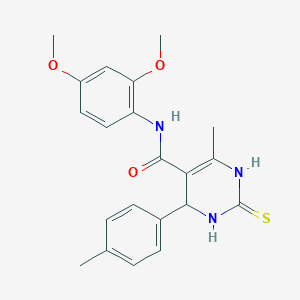

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)
